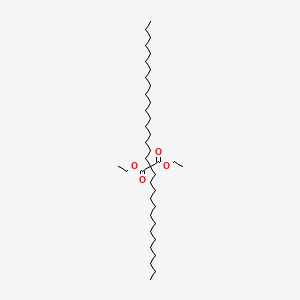
Diethyl octadecyl(tetradecyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl octadecyl(tetradecyl)propanedioate is a chemical compound that falls under the category of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes long alkyl chains, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl octadecyl(tetradecyl)propanedioate typically involves the esterification of propanedioic acid with octadecyl and tetradecyl alcohols. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency, often utilizing advanced catalysts and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Diethyl octadecyl(tetradecyl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohols and propanedioic acid in the presence of water and an acid or base catalyst.
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Octadecyl alcohol, tetradecyl alcohol, and propanedioic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl octadecyl(tetradecyl)propanedioate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of diethyl octadecyl(tetradecyl)propanedioate primarily involves its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a valuable compound for studying membrane dynamics and drug delivery mechanisms.
Comparison with Similar Compounds
Diethyl malonate: Another ester with a similar core structure but shorter alkyl chains.
Diethyl phthalate: A commonly used plasticizer with different structural features.
Uniqueness: Diethyl octadecyl(tetradecyl)propanedioate is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high lipophilicity and membrane interaction capabilities.
Properties
CAS No. |
90546-39-7 |
|---|---|
Molecular Formula |
C39H76O4 |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
diethyl 2-octadecyl-2-tetradecylpropanedioate |
InChI |
InChI=1S/C39H76O4/c1-5-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-39(37(40)42-7-3,38(41)43-8-4)35-33-31-29-27-25-20-18-16-14-12-10-6-2/h5-36H2,1-4H3 |
InChI Key |
WKCIFWCYPLDGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


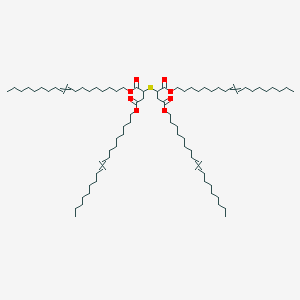
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
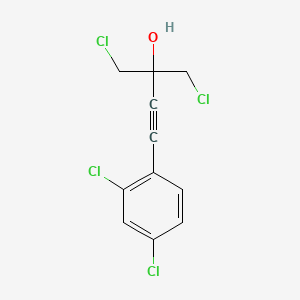
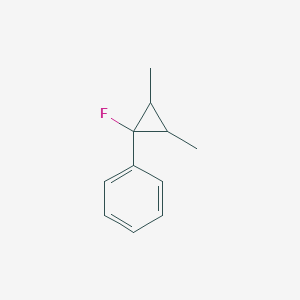
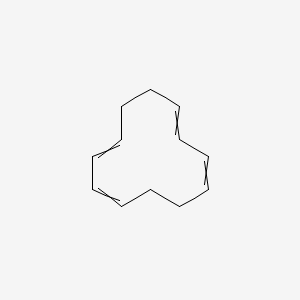
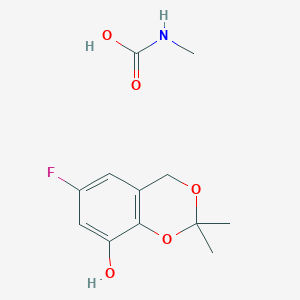
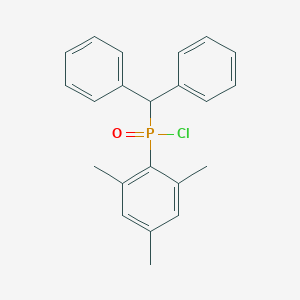
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
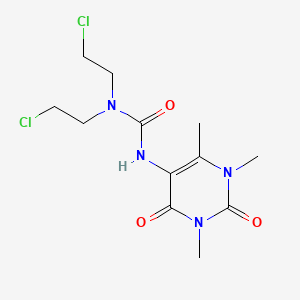
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
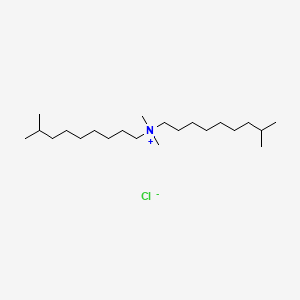
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
